Increased Lipophilicity (XLogP3) vs. Unsubstituted Analog 2-(1H-pyrazol-3-yl)phenol
The presence of the 4-ethyl substituent on 4-Ethyl-2-(1H-pyrazol-3-yl)phenol results in a quantifiably higher computed lipophilicity compared to the unsubstituted 2-(1H-pyrazol-3-yl)phenol. The XLogP3 value for the target compound is 2.3 [1], while the XLogP3 for the unsubstituted analog is 1.5 [2]. This difference of 0.8 log units indicates a significantly higher affinity for lipid environments, which can impact membrane permeability and protein binding in biological assays.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 2-(1H-pyrazol-3-yl)phenol (CAS 34810-67-8): 1.5 |
| Quantified Difference | Δ = 0.8 (Target is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This quantified difference in lipophilicity is a critical factor in medicinal chemistry for predicting and controlling compound absorption, distribution, and overall drug-likeness.
- [1] PubChem. PubChem Compound Summary for CID 135949929, 4-Ethyl-2-(1H-pyrazol-3-yl)phenol. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. PubChem Compound Summary for CID 819511, 2-(1H-pyrazol-3-yl)phenol. National Center for Biotechnology Information (2026). View Source
